molecular formula C20H17ClFN3O B2506650 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide CAS No. 2034305-26-3

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide

Cat. No.: B2506650
CAS No.: 2034305-26-3
M. Wt: 369.82
InChI Key: HLDOJGMQOQXICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a chlorofluorophenyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the bipyridine derivative, which is then coupled with the chlorofluorophenyl group through a series of reactions including halogenation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bipyridine and chlorofluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The chlorofluorophenyl group may interact with cellular receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine compound with different substituents.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Known for its steric hindrance and unique properties.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide stands out due to its combination of bipyridine and chlorofluorophenyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O/c21-17-3-1-14(11-18(17)22)2-4-20(26)25-13-15-5-10-24-19(12-15)16-6-8-23-9-7-16/h1,3,5-12H,2,4,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDOJGMQOQXICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.